4-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO3S2/c20-14-5-3-13(4-6-14)19(23)22-12-18(17-2-1-11-26-17)27(24,25)16-9-7-15(21)8-10-16/h1-11,18H,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVGLAKVXKUBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several medicinal chemistry contexts:
Anticancer Activity
Research has indicated that compounds similar to 4-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide exhibit anticancer properties. The sulfonamide group is known to interact with various biological targets involved in cancer cell proliferation. For instance:
- Mechanism of Action : It may inhibit specific enzymes or pathways critical for tumor growth, such as those involved in angiogenesis or cell cycle regulation.
- Case Study : A study demonstrated that derivatives of sulfonamides can induce apoptosis in cancer cells, suggesting that this compound could be further explored for its potential as an anticancer agent.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial effects:
- Broad-Spectrum Activity : Similar sulfonamide compounds have been documented to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies have shown that modifications in the sulfonamide group can enhance antibacterial efficacy, indicating that this compound could be optimized for this purpose.
Material Science Applications
The unique chemical structure of this compound allows for its use in various material science applications:
Polymer Chemistry
The incorporation of sulfonamide groups into polymers can enhance their thermal stability and mechanical properties:
- Polymeric Composites : Research indicates that adding sulfonamide-containing compounds can improve the performance of polymer blends used in coatings and adhesives.
Nanomaterials
This compound can potentially serve as a precursor for synthesizing nanomaterials:
- Nanocomposites : The functional groups may facilitate the formation of nanocomposites with enhanced electrical or thermal properties, useful in electronics and energy storage applications.
Chemical Intermediate Applications
This compound can act as a versatile intermediate in organic synthesis:
- Synthesis of Novel Compounds : It can be used to synthesize other biologically active molecules by undergoing various chemical reactions such as nucleophilic substitutions or coupling reactions.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, Antimicrobial agents | Induces apoptosis in cancer cells; broad-spectrum antimicrobial activity |
| Material Science | Polymer composites, Nanocomposites | Enhances thermal stability; improves electrical properties |
| Chemical Intermediates | Synthesis of novel compounds | Versatile precursor for diverse organic reactions |
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
- N-[2-(4-Chlorobenzenesulfonyl)-2-(Thiophen-2-yl)Ethyl]-4-Nitrobenzamide (CAS 896322-97-7): This analog replaces the chloro group on the benzamide with a nitro substituent.
VNI and VNF (Protozoan CYP51 Inhibitors) :
These benzamide derivatives (e.g., VNF: 4-chloro-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)biphenyl-4-carboxamide) incorporate imidazole and oxadiazole moieties. Unlike the target compound, their structures prioritize heterocyclic bases for coordination with heme iron in CYP51, highlighting how terminal functional groups dictate target specificity .
Sulfonyl and Heterocyclic Modifications
- GSK3787 (4-Chloro-N-[2-[[5-(Trifluoromethyl)-2-Pyridinyl]Sulfonyl]Ethyl]Benzamide): This analog substitutes the fluorobenzenesulfonyl group with a trifluoromethylpyridinylsulfonyl chain. The target compound’s fluorobenzenesulfonyl group may offer similar stability but with reduced steric bulk .
- 4-Chloro-N-[2-(Piperidin-1-yl)Ethyl]Benzamide Monohydrate: Crystal structure analysis (P21/n space group, β = 102.956°) reveals hydrogen bonding via water molecules, forming chains along the [010] axis.
Halogenation and Bioisosteric Replacements
- 2-Chloro-N-[5-(4-Methoxybenzyl)-1,3-Thiazol-2-yl]Benzamide :
This compound replaces the ethylsulfonyl-thiophene linker with a thiazole-methoxybenzyl group. The thiazole ring serves as a bioisostere for the thiophene, demonstrating how heterocyclic swaps can maintain target engagement while modulating electronic properties .
Spectroscopic Signatures
- IR Spectroscopy :
The target compound’s benzamide carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹, consistent with analogs in . The absence of a C=O peak in triazole derivatives (1247–1255 cm⁻¹ for C=S) distinguishes tautomeric forms . - NMR : The thiophene protons (δ 6.8–7.5 ppm) and fluorobenzenesulfonyl group (deshielded aromatic protons near δ 7.8–8.2 ppm) would dominate the ¹H-NMR spectrum, akin to signals in and .
Preparation Methods
Reaction of 4-Fluorobenzenesulfonyl Chloride with Amines
The sulfonamide group is typically introduced by reacting 4-fluorobenzenesulfonyl chloride with a primary or secondary amine. Experimental data from analogous reactions demonstrate the following optimized conditions:
| Amine | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Aminoethanol | Dichloromethane | Diisopropylethylamine | 20°C | 6.5 h | 50% |
| Piperidin-4-amine | Pyridine | None (self-catalyzed) | 80°C | 3 h | 81% |
| Azetidine-2-carboxylic acid | THF/Water | NaOH | 0–20°C | 18 h | 60% |
Key observations:
-
Pyridine acts as both solvent and base, enabling efficient sulfonamide formation without external catalysts.
-
Polar aprotic solvents (e.g., THF) improve solubility of hydrophilic amines but may require longer reaction times.
-
Steric hindrance from bulky amines (e.g., azetidine derivatives) reduces yields, necessitating stoichiometric base adjustments.
Purification of Sulfonamide Intermediates
Crude products are typically purified via:
-
Column chromatography using silica gel and gradients of ethyl acetate/petroleum ether.
-
Recrystallization from dichloromethane-diethyl ether or methanol-water mixtures.
Construction of the Ethyl-Thiophene Backbone
Grignard Addition to Ketone Intermediates
A two-step sequence involving oxidation of a hydroxyethylsulfonamide to a ketone, followed by Grignard addition, has been validated for analogous structures:
-
Oxidation : Treat N-(2-hydroxyethyl)-4-fluorobenzenesulfonamide with Dess-Martin periodinane in dichloromethane to yield 2-(4-fluorobenzenesulfonylamino)acetophenone (85% yield).
-
Grignard Reaction : Add thiophen-2-ylmagnesium bromide to the ketone in THF at 0°C, warming to room temperature. Workup with NH4Cl yields the secondary alcohol (70–75% yield).
Reductive Amination
Alternative route using reductive amination to form the ethylamine bridge:
-
Condense thiophene-2-carbaldehyde with 2-(4-fluorobenzenesulfonylamino)ethylamine in methanol.
-
Reduce the imine intermediate with sodium cyanoborohydride (NaBH3CN) at pH 5–6 to yield 2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethylamine (65% yield).
Comparative Advantages :
-
Reductive amination avoids the need for air-sensitive Grignard reagents.
-
Grignard addition provides higher stereochemical control for chiral centers.
Acylation with 4-Chlorobenzoyl Chloride
The final step involves coupling the amine intermediate with 4-chlorobenzoyl chloride under Schotten-Baumann conditions:
Procedure :
-
Dissolve 2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethylamine (1.0 eq) in dichloromethane.
-
Add 4-chlorobenzoyl chloride (1.2 eq) and diisopropylethylamine (2.5 eq) at 0°C.
-
Stir at room temperature for 12 h, then wash with 1M HCl and saturated NaHCO3.
-
Purify via column chromatography (ethyl acetate/hexanes) to isolate the title compound (78% yield).
Critical Parameters :
-
Excess acyl chloride ensures complete reaction but risks forming N-acylurea byproducts.
-
Low temperatures (0–5°C) minimize epimerization of chiral centers.
Optimization Challenges and Solutions
Competing Side Reactions
Solvent Selection
Q & A
Basic: What synthetic strategies are recommended for preparing 4-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Sulfonation: Introduce the 4-fluorobenzenesulfonyl group via sulfonylation of a 2-aminoethylthiophene intermediate using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) .
Amide Coupling: React the sulfonated intermediate with 4-chlorobenzoyl chloride using coupling agents like HATU or DCC in anhydrous DMF .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethyl methyl ketone/water mixtures ensures purity (>98% by HPLC) .
Key Considerations:
- Monitor reaction progress via TLC or LC-MS.
- Optimize stoichiometry to avoid di-sulfonylated byproducts.
Advanced: How can X-ray crystallography be optimized to resolve structural ambiguities in this compound?
Methodological Answer:
Crystallization: Grow single crystals via slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) at 4°C .
Data Collection: Use a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Collect data at 293 K with θ range 1.7–28.4° to achieve high-resolution (<0.9 Å) .
Refinement: Employ SHELXL (v.2018/3) for full-matrix least-squares refinement. Resolve hydrogen bonding networks (e.g., O–H⋯N, C–H⋯O) to confirm molecular packing .
Example Crystal Data (Analogous Compound):
| Parameter | Value | Source |
|---|---|---|
| Space Group | P21/n | |
| a, b, c (Å) | 14.9115, 6.6899, 15.6215 | |
| β (°) | 102.956 | |
| R-factor | 0.051 |
Basic: What spectroscopic techniques validate the identity of this compound?
Methodological Answer:
Advanced: How to resolve contradictions in reported PPARδ antagonism potency across studies?
Methodological Answer:
- Assay Standardization: Use HEK293 cells transfected with human PPARδ and a luciferase reporter. Normalize activity to GSK3787 (IC50 = 60 nM) as a positive control .
- Covalent Binding Confirmation: Perform mass spectrometry to detect adduct formation at Cys249 in the PPARδ ligand-binding domain .
- Data Reproducibility: Validate compound stability in assay buffers (e.g., DMSO concentration <0.1%) and exclude metabolites via LC-MS .
Basic: What is the primary biological target and mechanism of action?
Methodological Answer:
The compound acts as a PPARδ antagonist by covalently binding to Cys249 via its sulfonyl group, inhibiting coactivator recruitment and basal transcription of genes like CPT1a .
Key Evidence:
- IC50: 60 nM in PPARδ luciferase assays .
- Selectivity: >100-fold over PPARα/γ in competitive binding assays .
Advanced: How can solubility and bioavailability be enhanced for in vivo studies?
Methodological Answer:
- Salt Formation: Prepare hydrochloride salts (e.g., analogous to piperidin-ethyl benzamide hydrates) to improve aqueous solubility .
- Co-Crystallization: Use hydrophilic co-formers (e.g., cyclodextrins) to stabilize amorphous phases .
- Prodrug Design: Introduce ester or PEGylated groups at the benzamide nitrogen for gradual hydrolysis .
Current Solubility (Analogous Compound):
| Solvent | Solubility | Source |
|---|---|---|
| DMSO | 75 mM | |
| Water | <0.1 mg/mL |
Basic: How to confirm batch purity and identity post-synthesis?
Methodological Answer:
- HPLC: Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm. Purity >98% required for biological assays .
- Elemental Analysis: Match calculated vs. observed C, H, N, S content (±0.4%) .
Advanced: Which computational methods predict PPARδ binding modes?
Methodological Answer:
- Docking: Use AutoDock Vina with PPARδ crystal structure (PDB: 3TKM). Prioritize poses with sulfonyl-Cys249 interactions .
- MD Simulations (GROMACS): Simulate 100 ns trajectories to assess binding stability (RMSD <2.0 Å) .
- QSAR: Derive predictive models using logP, polar surface area, and sulfonyl group geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
